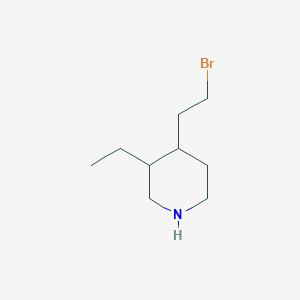
4-(2-Bromoethyl)-3-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-3-ethylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a bromoethyl group attached to the fourth position and an ethyl group attached to the third position of the piperidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-3-ethylpiperidine can be achieved through several methods. One common approach involves the alkylation of 3-ethylpiperidine with 2-bromoethanol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 3-ethylpiperidine and 2-bromoethanol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The 3-ethylpiperidine is dissolved in an appropriate solvent (e.g., ethanol or tetrahydrofuran), and 2-bromoethanol is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by extraction with an organic solvent, followed by purification using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal waste.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-3-ethylpiperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the original compound.
Oxidation: N-oxides or other oxidized forms.
Reduction: Reduced derivatives with the bromoethyl group converted to an ethyl group.
科学研究应用
4-(2-Bromoethyl)-3-ethylpiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-3-ethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in changes in cellular functions.
相似化合物的比较
Similar Compounds
4-(2-Chloroethyl)-3-ethylpiperidine: Similar structure but with a chloroethyl group instead of a bromoethyl group.
4-(2-Iodoethyl)-3-ethylpiperidine: Similar structure but with an iodoethyl group.
3-Ethylpiperidine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-(2-Bromoethyl)-3-ethylpiperidine is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom is more reactive than chlorine or iodine, making it a valuable intermediate in organic synthesis.
生物活性
4-(2-Bromoethyl)-3-ethylpiperidine is an organic compound belonging to the piperidine class, characterized by a bromoethyl group at the fourth position and an ethyl group at the third position of the piperidine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its applications in drug development and other fields.
- Molecular Formula : C9H18BrN
- Molecular Weight : 220.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC1CNCCC1CCBr
The biological activity of this compound is primarily attributed to its reactivity due to the bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins, leading to modulation or inhibition of enzyme activities and receptor interactions, which can affect various biochemical pathways within cells.
Cytotoxicity and Antiviral Activity
In vitro studies on related piperidine derivatives have demonstrated varying degrees of cytotoxicity and antiviral activity. For example, derivatives have been tested against viruses such as HIV-1, showing moderate protective effects in cellular assays. Although specific data for this compound is not extensively documented, its structural analogs indicate potential antiviral properties that warrant further investigation.
| Compound | Virus Target | CC50 (μM) |
|---|---|---|
| 3-Phenylpiperidine derivative | HIV-1 | 92 |
| Other viruses | Varies |
Case Studies
A recent study explored the synthesis and biological evaluation of various piperidine derivatives, including those structurally similar to this compound. The results highlighted their potential as new therapeutic agents with specific focus on their interactions with viral and bacterial targets.
One notable finding was that modifications in the piperidine structure could lead to enhanced antiviral activity while maintaining low cytotoxicity levels in mammalian cells. This suggests that further research into this compound could yield valuable insights into its therapeutic potential .
属性
分子式 |
C9H18BrN |
|---|---|
分子量 |
220.15 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-3-ethylpiperidine |
InChI |
InChI=1S/C9H18BrN/c1-2-8-7-11-6-4-9(8)3-5-10/h8-9,11H,2-7H2,1H3 |
InChI 键 |
PNLSPXBVLHFRHO-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNCCC1CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















